
Dodecanedioic acid
Overview
Description
Dodecanedioic acid (DDDA, CAS 693-23-2), also known as 1,12-dodecanedioic acid, is a linear aliphatic dicarboxylic acid with the formula C₁₂H₂₂O₄. It is a white crystalline solid with a melting point of ~104°C and a boiling point of ~345°C . Its structure comprises two terminal carboxylic acid groups (-COOH) connected by a 12-carbon hydrophobic chain, conferring amphiphilic properties. DDDA has pKa values of ~4.5 and ~5.4, making it soluble in polar organic solvents (e.g., ethanol) but sparingly soluble in water .
DDDA is metabolized via peroxisomal β-oxidation, a cyanide-insensitive pathway, distinguishing it from mitochondrial fatty acid oxidation . It serves as an energy substrate in medical nutrition due to rapid oxidation and reduced muscle fatigue . Additionally, DDDA is a precursor for high-performance polymers, such as polyesters and polyamides, owing to its flexibility and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanedioic acid is traditionally produced from butadiene using a multi-step chemical process. The process begins with the conversion of butadiene to cyclododecatriene through cyclotrimerization. The triene is then hydrogenated to cyclododecane. Autoxidation by air in the presence of boric acid gives a mixture of cyclodecanol and cyclododecanone. In the final step, this mixture is oxidized to the diacid using nitric acid .
Industrial Production Methods: An alternative route involves the ozonolysis of cyclododecene. Additionally, paraffin wax can be converted into this compound on a laboratory scale using a special strain of Candida tropicalis yeast in a multi-step process. Renewable plant-oil feedstocks sourced from switchgrass could also be used to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Dodecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the carboxyl groups, often involving reagents like thionyl chloride to form acyl chlorides.
Major Products Formed:
Oxidation: Produces intermediates like cyclodecanol and cyclododecanone.
Reduction: Leads to the formation of dodecanediol.
Substitution: Results in the formation of dodecanedioyl dichloride
Scientific Research Applications
Material Science Applications
Polyamide Production
Dodecanedioic acid is primarily utilized in the synthesis of polyamides, specifically nylon-6,12. This polymer exhibits excellent chemical resistance, mechanical strength, and thermal stability, making it suitable for engineering plastics and coatings. The applications include:
- Automotive Parts : Used in components that require high durability and resistance to heat and chemicals.
- Electrical Connectors : Provides insulation and protection against environmental factors.
- Industrial Equipment : Employed in gears, bearings, and conveyor belts due to its robustness.
Application | Description |
---|---|
Automotive Parts | High durability and heat resistance |
Electrical Connectors | Insulation and environmental protection |
Industrial Equipment | Used in gears, bearings, and conveyor belts |
Nutritional Applications
Alternative Fuel Substrate in Parenteral Nutrition
this compound has been investigated as an alternative substrate for parenteral nutrition. Studies have shown that its infusion can significantly affect glucose metabolism:
- In individuals with non-insulin-dependent diabetes mellitus (NIDDM), this compound infusion resulted in a decrease in whole-body glucose uptake, suggesting a potential role in preserving glucose utilization under certain metabolic conditions .
- The compound may enhance glycogen storage while reducing reliance on glucose oxidation, which can be beneficial for patients with impaired insulin response .
Metabolic Health Applications
Therapeutic Effects on Metabolic Disorders
Recent research highlights the protective effects of this compound against metabolic-associated steatohepatitis (MASH) and obesity:
- In rodent studies, supplementation with this compound led to significant reductions in weight gain, liver fat accumulation, and improved insulin sensitivity .
- Histological analysis revealed protection against diet-induced liver damage, characterized by reduced steatosis and inflammation .
Biochemical Research Applications
Anaplerotic Effects in Metabolic Disorders
this compound plays a critical role as an anaplerotic agent:
- It replenishes Krebs cycle intermediates, particularly succinate, which is crucial for mitochondrial function and energy production .
- This property is particularly beneficial for individuals with very long-chain acyl-CoA dehydrogenase deficiency (VLCADD), where this compound supplementation helps maintain energy homeostasis by bypassing defective β-oxidation pathways .
Biotechnological Production Methods
Sustainable Production Routes
The demand for this compound has prompted research into more sustainable production methods:
Mechanism of Action
Dodecanedioic acid exerts its effects through various molecular targets and pathwaysThis mechanism is fundamental to maintaining insulin levels and supporting weight management .
Comparison with Similar Compounds
Structural and Physicochemical Properties
DDDA is compared with other dicarboxylic acids and related compounds in Table 1.
Table 1: Physicochemical Properties of DDDA and Analogous Compounds
Compound | Chain Length | Molecular Formula | Melting Point (°C) | Solubility (Water) | pKa Values | Key Applications |
---|---|---|---|---|---|---|
Dodecanedioic acid | C12 | C₁₂H₂₂O₄ | ~104 | Low | ~4.5, ~5.4 | Polymers, medical nutrition |
Sebacic acid (DC10) | C10 | C₁₀H₁₈O₄ | 131–134 | Low | ~4.6, ~5.4 | Bioplastics, lubricants |
Adipic acid (DC6) | C6 | C₆H₁₀O₄ | 152–154 | Moderate | ~4.4, ~5.4 | Nylon production, food additives |
Dodecanoic acid | C12 (mono) | C₁₂H₂₄O₂ | 44–46 | Insoluble | ~4.9 | Surfactants, cosmetics |
Key Observations :
- Chain Length : Longer chains (e.g., DDDA vs. DC6) enhance hydrophobicity and flexibility, critical for polymer applications .
- Solubility : DDDA’s low water solubility contrasts with adipic acid (DC6), which has moderate solubility due to its shorter chain .
- Acidity : All dicarboxylic acids exhibit two pKa values, but DDDA’s longer chain minimally affects acidity compared to shorter analogs .
Metabolic Pathways and Bioenergetics
DDDA vs. Long-Chain Triglycerides (LCTs)
- Energy Efficiency : DDDA is water-soluble and rapidly oxidized, reducing muscle fatigue during exercise. In contrast, LCTs require emulsification and slower mitochondrial β-oxidation .
- Clinical Use : In liquid formula diets, DDDA provides ~8.3 kcal/g, comparable to LCTs, but with faster plasma clearance (t½ ~30 min vs. hours for LCTs) .
DDDA vs. Shorter Dicarboxylic Acids (DC6–DC10)
- Oxidation Pathways : DDDA undergoes peroxisomal β-oxidation, evidenced by cyanide insensitivity and clofibrate-induced enhancement in rats. Shorter analogs (e.g., DC6, DC8) are primarily metabolized in mitochondria .
- Toxicity : Medium-chain dicarboxylic acids (e.g., DC6) accumulate in diabetes, inducing oxidative stress, whereas DDDA’s longer chain mitigates renal toxicity .
Enzyme Binding and Catalytic Behavior
DDDA vs. 12-Halododecanoic Acids
- Binding Affinity: 12-Halododecanoic acids (chloro, bromo, iodo) bind CYP4A1 3–4 times more tightly (Ks = 6.0–11.8 μM) than DDDA (Ks = ~30 μM) .
- Metabolic Products: Unlike 12-iodododecanoic acid, DDDA is oxidized to 12-hydroxydodecanoic and 12-oxododecanoic acids, which are further metabolized to DDDA in vivo .
Biological Activity
Dodecanedioic acid (DDA), also known as dodecanedioate or DC12, is a medium-chain dicarboxylic acid that has garnered attention for its various biological activities and potential therapeutic applications. This article reviews the biological activity of DDA, focusing on its metabolic effects, mechanisms of action, and implications for health.
1. Metabolic Effects
DDA has been shown to influence metabolic pathways significantly, particularly in the context of energy metabolism and lipid homeostasis.
1.1 Anaplerotic Role in Energy Metabolism
DDA supplementation has been reported to replenish the Krebs cycle by increasing succinate levels, which is crucial for mitochondrial energy production. In a study involving very long-chain acyl-CoA dehydrogenase deficiency (VLCADD) fibroblasts, DDA demonstrated an ability to increase succinate and fumarate levels while decreasing citrate levels, indicating its role in enhancing mitochondrial function under pathological conditions . The findings suggest that DDA can serve as an alternative energy source, especially in tissues with high energy demands like muscle and heart.
Table 1: Effects of DDA on Krebs Cycle Intermediates
Compound | Control Cells (Fold Change) | VLCAD-Deficient Cells (Fold Change) |
---|---|---|
Succinate | 1.17 | 1.45 |
Fumarate | Similar to Succinate | Similar to Succinate |
Citrate | Decreased | Decreased |
1.2 Impact on Metabolic Disorders
DDA has shown protective effects against metabolic-associated steatohepatitis (MASH) and obesity. In rodent studies, DDA supplementation (100 mg/kg/day) alongside a high-fat diet resulted in significant reductions in weight gain, liver fat accumulation, and improvements in glucose tolerance and insulin sensitivity . Histological analysis revealed reduced steatosis and fibrosis in liver tissues, suggesting that DDA may reverse MASH progression by modulating lipid metabolism.
Table 2: Effects of DDA on Body Weight and Liver Health
Parameter | Control Group | DDA Supplemented Group |
---|---|---|
Weight Gain (grams) | +150 | +50 |
Liver Weight (grams) | 30 | 20 |
Hepatic Steatosis Score | 3 | 1 |
The mechanisms underlying the biological activities of DDA are complex and involve multiple pathways.
2.1 Modulation of Lipid Metabolism
DDA influences hepatic lipid metabolism by inhibiting de novo lipogenesis and promoting fatty acid β-oxidation. This dual action results in decreased hepatic steatosis and improved overall lipid profiles . Specifically, DDA reduces the expression of enzymes involved in lipogenesis while enhancing β-oxidation pathways.
2.2 Influence on Insulin Sensitivity
Research indicates that DDA supplementation enhances insulin sensitivity through its effects on glucose metabolism and lipid profiles. In animal models, DDA treatment led to a decrease in hepatic gluconeogenic gene expression, which is crucial for maintaining glucose homeostasis .
3. Case Studies and Research Findings
Several studies have documented the beneficial effects of DDA across various conditions:
- VLCADD Study : A study involving VLCADD patients highlighted that DDA supplementation could alleviate symptoms associated with mitochondrial dysfunction by restoring Krebs cycle intermediates .
- Obesity and MASH : Research demonstrated that DDA could effectively reverse obesity-related liver damage by improving metabolic parameters such as triglyceride levels and liver histology .
Q & A
Basic Research Questions
Q. What are the primary laboratory synthesis methods for dodecanedioic acid (DDDA), and how do researchers validate their purity and structural integrity?
- Methodological Answer : DDDA synthesis typically involves chemical oxidation of cyclododecane or microbial ω-oxidation of fatty acids (e.g., lauric acid) using Candida tropicalis strains. Validation requires gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. Differential scanning calorimetry (DSC) can assess thermal stability, while titration methods quantify carboxylic acid groups .
Q. How is this compound characterized in biological systems, and what analytical techniques are critical for detecting its metabolites?
- Methodological Answer : Untargeted metabolomics using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is standard for identifying DDDA metabolites. Isotopic labeling (e.g., deuterated DDDA) helps trace ω-oxidation pathways. Researchers must account for interindividual variability in metabolomic data by normalizing to internal standards and validating findings with targeted assays (e.g., enzymatic assays for β-oxidation intermediates) .
Q. What role does DDDA play in metabolic studies, and how do researchers model its effects in vitro vs. in vivo?
- Methodological Answer : DDDA is studied as an alternative energy substrate in mitochondrial dysfunction models. In vitro, primary hepatocytes or adipocyte cell lines are treated with DDDA to measure lipid oxidation rates via Seahorse assays. In vivo, rodent models with induced metabolic syndrome are fed DDDA-supplemented diets, followed by plasma metabolomics and tissue-specific transcriptomics (RNA-seq) to assess gluconeogenesis and lipid metabolism .
Advanced Research Questions
Q. How can researchers optimize microbial strains for higher yields of DDDA in bioconversion processes, and what genomic tools are pivotal?
- Methodological Answer : Strain optimization involves CRISPR-Cas9 editing of Candida tropicalis to enhance cytochrome P450 enzymes (e.g., CYP52A) for ω-oxidation efficiency. Fermentation parameters (pH, aeration, carbon source ratio) are tuned using design-of-experiment (DoE) models. Yield quantification via HPLC coupled with kinetic modeling identifies rate-limiting steps .
Q. What experimental strategies resolve contradictions in DDDA’s reported metabolic effects across different in vivo models?
- Methodological Answer : Contradictions often arise from interspecies differences in β-oxidation enzyme expression. Researchers should:
- Perform cross-species comparative studies (e.g., mouse vs. zebrafish) with standardized DDDA dosing.
- Use stable isotope-resolved metabolomics (SIRM) to map species-specific flux differences in the TCA cycle.
- Validate hypotheses with knockout models (e.g., PPARα⁻/⁻ mice) to isolate DDDA’s receptor-mediated effects .
Q. How do researchers design experiments to distinguish endogenous DDDA production from dietary intake in biomarker studies?
- Methodological Answer : Controlled feeding studies with deuterium-labeled DDDA (d₅-DDDA) are conducted in human cohorts. Isotope ratio mass spectrometry (IRMS) differentiates dietary DDDA from endogenous ω-oxidation products. Longitudinal sampling and mixed-effects models account for interindividual variability in fatty acid metabolism .
Q. What advanced computational methods predict DDDA’s interactions with industrial or biological polymers, and how are these validated experimentally?
- Methodological Answer : Molecular dynamics (MD) simulations model DDDA’s binding affinity with nylon-6,12 or polyurethane precursors. Density functional theory (DFT) calculates electronic properties for adhesion predictions. Experimental validation involves tensile strength testing of copolymer films and X-ray diffraction (XRD) to assess crystallinity changes .
Q. Data Contradiction and Reproducibility
Q. Why do DDDA’s reported toxicity profiles vary across studies, and how can researchers standardize ecotoxicological assessments?
- Methodological Answer : Discrepancies arise from differences in test organisms (e.g., Daphnia magna vs. algae) and exposure durations. Standardization requires:
- OECD/EPA guideline adherence for acute/chronic toxicity tests.
- Environmental fate studies using LC-MS to track DDDA degradation products in simulated ecosystems.
- Multi-omics approaches (e.g., ecotoxicogenomics) to identify conserved toxicity pathways .
Q. Methodological Resources
Technique | Application Example | Key References |
---|---|---|
GC-MS/NMR | Purity and structural validation of DDDA | |
CRISPR-Cas9 Editing | Microbial strain optimization for bioconversion | |
SIRM | Mapping species-specific metabolic flux |
Properties
IUPAC Name |
dodecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53037-60-8, 31352-39-3 (di-hydrochloride salt) | |
Record name | Dodecanedioic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53037-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027297 | |
Record name | Dodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White solid; [Hawley], Solid | |
Record name | Dodecanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanedioic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5045 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Dodecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN HOT TOLUENE, ALC, HOT ACETIC ACID; SLIGHTLY SOL IN HOT WATER, 0.04 mg/mL | |
Record name | DODECANEDIOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dodecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
693-23-2 | |
Record name | Dodecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DODECANEDIOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978YU42Q6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DODECANEDIOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dodecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130-132 °C, 127 - 129 °C | |
Record name | DODECANEDIOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dodecanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.